molecular formula C20H11ClF4N4O4 B11086248 4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11086248
M. Wt: 482.8 g/mol
InChI Key: UKGVJNYWNAPZTA-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction between the pyrrolo[2,3-d]pyrimidine derivative and 4-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s halogen substituents and trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE: Similar structure but lacks the trifluoromethyl group.

    4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C20H11ClF4N4O4

Molecular Weight

482.8 g/mol

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H11ClF4N4O4/c21-10-3-1-9(2-4-10)15(30)28-19(20(23,24)25)13-14(26-17(19)32)29(18(33)27-16(13)31)12-7-5-11(22)6-8-12/h1-8H,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

UKGVJNYWNAPZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F)Cl

Origin of Product

United States

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